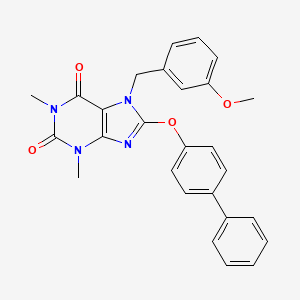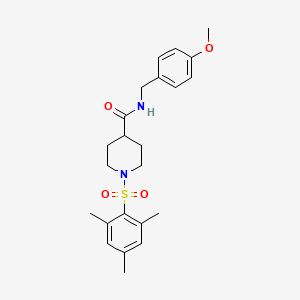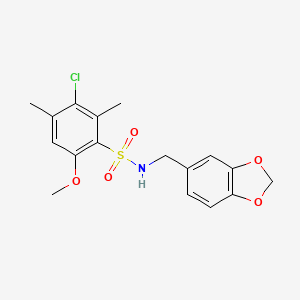
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD0705, and it belongs to the class of small-molecule inhibitors that target bromodomains, which are protein domains that play a crucial role in gene expression regulation.
Wirkmechanismus
BRD0705 acts as a competitive inhibitor of the acetyl-lysine binding site of the bromodomain of BRD4. This binding site is responsible for recognizing and binding to acetylated histones, which are important regulators of gene expression. By inhibiting this binding site, BRD0705 prevents the recruitment of BRD4 to chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
BRD0705 has been shown to have significant biochemical and physiological effects in various cell types and animal models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. BRD0705 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRD0705 is its specificity for BRD4, which reduces the risk of off-target effects. It is also a small molecule, which makes it easier to administer and study in vitro and in vivo. However, one of the limitations of BRD0705 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of BRD0705. One potential area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the combination of BRD0705 with other cancer treatments to enhance their efficacy. Additionally, the role of BRD4 in other diseases, such as neurological disorders, is an area of interest for future research. Finally, the optimization of the pharmacokinetics and bioavailability of BRD0705 is important for its potential clinical application.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, BRD0705 has been investigated as a potential treatment for these diseases.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO4/c1-22-14-7-15(23-2)12(6-11(14)19)20-16(21)8-24-13-4-3-9(18)5-10(13)17/h3-7H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGYZLMMZFLTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B3617107.png)



![5-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B3617123.png)

![N-[4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide](/img/structure/B3617139.png)
![1-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3617146.png)

![4-[2-(4-methylphenyl)-5-(4-nitrophenyl)-1H-imidazol-4-yl]morpholine](/img/structure/B3617173.png)
![N-[4-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B3617179.png)


![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)